molecular formula C5H13NO2S B1617647 N,N-diethylmethanesulfonamide CAS No. 2374-61-0

N,N-diethylmethanesulfonamide

Cat. No. B1617647
CAS RN: 2374-61-0
M. Wt: 151.23 g/mol
InChI Key: KSEMETYAQIUBQB-UHFFFAOYSA-N
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Description

N,N-diethylmethanesulfonamide is an organic compound with the linear formula C5H13NO2S . It has a molecular weight of 151.229 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N,N-diethylmethanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be represented by the linear formula C5H13NO2S .

Scientific Research Applications

Use in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

“N,N-diethylmethanesulfonamide” is used in chemical synthesis. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Methods of Application

The specific methods of application in chemical synthesis are not provided in the source .

Results or Outcomes

The results or outcomes of its use in chemical synthesis are not provided in the source .

Use in N-Di-Methylation Synthesis of Amines

Specific Scientific Field

Catalysis

Summary of the Application

“N,N-diethylmethanesulfonamide” is used in the N-Di-Methylation Synthesis of Amines. This process involves the use of a novel nano-catalyst of NiNiO@C for highly selective synthesis of N-methylated compounds .

Methods of Application

The method involves the use of various functional amines and aldehydes under easily handle-able and industrially applicable conditions. A large number of primary, secondary amines could be converted smoothly to the corresponding N, N-dimethylamines with the participation of different functional aldehydes .

Results or Outcomes

The catalyst was proved that it could be easily recycled by its intrinsic magnetism and reused up to ten times without losing activity and selectivity .

Use in N-Dimethylformamide and N-Dimethylacetamide as Reagents

Specific Scientific Field

Organic, Organometallic and Bioorganic Transformations

Summary of the Application

“N,N-diethylmethanesulfonamide” is used in N-Dimethylformamide and N-Dimethylacetamide as reagents. These reagents deliver their own H, C, N and O atoms for the synthesis of a variety of compounds under a number of different experimental conditions .

Methods of Application

The method involves the use of N-Dimethylformamide (DMF) or N-Dimethylacetamide (DMAc). These two polar solvents are not only used for their dissolution properties, but also as multipurpose reagents. They participate in a number of processes and serve as a source of various building blocks .

Results or Outcomes

The results or outcomes of its use in these reactions are not provided in the source .

Use in Organic, Organometallic and Bioorganic Transformations

Summary of the Application

“N,N-diethylmethanesulfonamide” is used in organic, organometallic and bioorganic transformations. These transformations are extensively carried out in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). These two polar solvents are not only used for their dissolution properties, but also as multipurpose reagents .

Methods of Application

They participate in a number of processes and serve as a source of various building blocks giving one or more of their own atoms .

Safety And Hazards

For safety data and hazards related to N,N-diethylmethanesulfonamide, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

N,N-diethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-4-6(5-2)9(3,7)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMETYAQIUBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178412
Record name N,N-Diethylmethanesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylmethanesulfonamide

CAS RN

2374-61-0
Record name N,N-Diethylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2374-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylmethanesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylmethanesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylmethanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Diethylmethanesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQB6WRX952
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Chem. Abstracts 56:7116f, abstracting Sokolsku et al., Izvest. Akad Nauk S.S.S.R., Otdel Khem Nauk 1606 (1968), describes the reaction of CH3SO2F with (C2H5)2NH after one day to give 96.5% CH3SO2N(C2H5)2.
[Compound]
Name
7116f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
L Pikkarainen - Journal of Chemical and Engineering Data, 1987 - ACS Publications
Molar excess volumes were determined, by density measurements, for binary solvent mixtures of A/, A/-dlethylmethanesulfonamlde (DEMSA) with methanol at 303.15 K and with ethanol…
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
L Pikkarainen - Journal of Chemical and Engineering Data, 1988 - ACS Publications
Viscosities were measured for binary solvent mixtures of A/, Af-dléthylmethaneeulfonamlde (DEMSA) with methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, and 2-methyl-2-…
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
L Pikkarainen - Journal of Chemical and Engineering Data, 1987 - ACS Publications
The molar excess enthalpies of binary solvent mixtures of/V,/V-dlethylmethanesulfonamlde with methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, and 2-methyl-2-propanol were …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2011 - Springer
Volumetric Properties of the Mixture Ethanol C2H6O + C5H13NO2S N,N- Diethylmethanesulfonamide (VMSD1111, LB3714_V) Page 1 Volumetric Properties of the Mixture …
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2011 - Springer
Volumetric Properties of the Mixture Ethanol C2H6O + C5H13NO2S N,N- Diethylmethanesulfonamide (VMSD1212, LB3707_V) Page 1 Volumetric Properties of the Mixture …
JH Robson, J Reinhart - Journal of the American Chemical …, 1955 - ACS Publications
The Synthesis of Secondary Nitramines by the Nitrolysis of N,N-Disubstituted Amides Page 1 May ó, 1955 Secondary Nitramines by Nitrolysis of , -Disubstituted Amides 2453 and 0.3 g. …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
GA Sokol'skii, IL Knunyants - Bulletin of the Academy of Sciences of the …, 1961 - Springer
The decomposition of fluorosulfonylmonofluoroacetic and fluorosulfonyldifluoroacetic acids in aqueous solution has been studied. 2. Fluoromethane- and difluoromethane-sulfonyl …
RM Moriarty - The Journal of Organic Chemistry, 1965 - ACS Publications
The nmr spectra of several N, N'-dialkylsulfinamides have been determined. Geminal protons adjacent the sulfinamido group are magnetically nonequivalent and display an AB rather …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
This Index provides a list of binary mixtures and data sets contained in Subvol. IV/26C (comprising mixtures of non-hydrocarbons). For some mixtures in Subvol. IV/26C additional data …
WG Dauben, PD Hance - Journal of the American Chemical …, 1955 - ACS Publications
The structure of the hydrogenolysis product of^-santonin is shown to be l-keto-7-hydroxv-A5 (10)-santenic acid (IV). The bromolactone of this santenic acid upon dehydrobromination …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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